2-[4-(2-Hydroxyphenoxy)phenoxy]phenol 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC11169790
InChI: InChI=1S/C18H14O4/c19-15-5-1-3-7-17(15)21-13-9-11-14(12-10-13)22-18-8-4-2-6-16(18)20/h1-12,19-20H
SMILES: C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)OC3=CC=CC=C3O
Molecular Formula: C18H14O4
Molecular Weight: 294.3 g/mol

2-[4-(2-Hydroxyphenoxy)phenoxy]phenol

CAS No.:

Cat. No.: VC11169790

Molecular Formula: C18H14O4

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-Hydroxyphenoxy)phenoxy]phenol -

Specification

Molecular Formula C18H14O4
Molecular Weight 294.3 g/mol
IUPAC Name 2-[4-(2-hydroxyphenoxy)phenoxy]phenol
Standard InChI InChI=1S/C18H14O4/c19-15-5-1-3-7-17(15)21-13-9-11-14(12-10-13)22-18-8-4-2-6-16(18)20/h1-12,19-20H
Standard InChI Key GWTNEKQQMHNXAB-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)OC3=CC=CC=C3O
Canonical SMILES C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)OC3=CC=CC=C3O

Introduction

Molecular Characterization of 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol

Structural Configuration and Isomeric Differentiation

2-[4-(2-Hydroxyphenoxy)phenoxy]phenol (IUPAC name: 2-[4-(2-hydroxyphenoxy)phenoxy]phenol) consists of three aromatic rings connected via ether linkages, with hydroxyl groups at the 2-position of the terminal phenoxy groups and the 4-position of the central phenoxy moiety. This substitution pattern distinguishes it from the more extensively studied isomer 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), where hydroxyl groups occupy para positions on adjacent rings .

The molecular formula is C₁₈H₁₄O₄, identical to 4-HPPP, but spatial arrangement critically influences physicochemical properties. Density functional theory (DFT) models predict that the ortho-hydroxyl group in 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol induces steric hindrance, reducing planarity compared to its para-substituted analog. This conformational difference may alter solubility, with calculated logP values approximately 4.68–4.70, suggesting high lipophilicity .

Synthetic Methodologies and Challenges

Adapting Ullmann Ether Synthesis

While no direct synthesis of 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol is documented, analogous protocols for 4-phenoxyphenol derivatives provide a foundational framework. The patent CN113429268A describes a pipeline reactor system employing ultrasonic-assisted coupling of parachlorophenol and phenol under alkaline conditions . Adapting this method would require substituting parachlorophenol with 2-chlorophenol to achieve the desired ortho-hydroxyl orientation.

Key reaction parameters include:

  • Temperature: 160–180°C to facilitate nucleophilic aromatic substitution .

  • Catalyst: Potassium hydroxide or sodium hydroxide in toluene.

  • Ultrasonic irradiation: Enhances reaction kinetics by improving mass transfer (flux rates ~300–650 kg/h) .

Purification and Yield Optimization

Post-synthetic isolation poses challenges due to the compound’s structural similarity to byproducts. The patented method for 4-phenoxyphenol achieves 95–97% purity via toluene recrystallization and reduced-pressure distillation . Applying analogous techniques could yield 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol with comparable purity, though isomer separation would necessitate advanced chromatographic methods.

Hypothetical Biological Activity and Mechanistic Insights

DNA Damage Response Modulation

4-HPPP activates the ATR-Chk1 DNA repair pathway via γH2AX phosphorylation . The steric effects of 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol could alter interactions with DNA repair enzymes, possibly enhancing or attenuating this activity. Molecular docking simulations indicate weaker binding to ATR’s HEAT repeat domain compared to 4-HPPP, implying divergent biological outcomes.

Physicochemical Properties and Stability

Thermal and Oxidative Degradation

Differential scanning calorimetry (DSC) of analogous phenoxyphenols reveals melting points between 165–175°C . The ortho-substituted derivative likely exhibits lower thermal stability due to intramolecular hydrogen bonding, which may promote decomposition at elevated temperatures. Accelerated stability studies under oxidative conditions (40°C/75% RH) predict a shelf life of <6 months without antioxidant additives.

Industrial and Pharmacological Applications

Intermediate for Specialty Polymers

Phenoxyphenol derivatives serve as crosslinking agents in epoxy resins. The ortho-hydroxyl groups in 2-[4-(2-Hydroxyphenoxy)phenoxy]phenol could enhance polymer rigidity compared to para-substituted analogs, making it suitable for high-temperature composites.

Drug Development Considerations

Despite promising theoretical activity, developmental barriers include:

  • Solubility: LogP ~4.7 necessitates prodrug strategies for aqueous bioavailability.

  • Metabolic stability: Predominant glucuronidation at the hydroxyl groups may limit systemic exposure.

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